

Technical Guide: Primary Targets and Mechanism of Action of SB-633825

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Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021

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This technical guide provides a detailed overview of the primary molecular targets of the small molecule inhibitor **SB-633825**. The information presented herein is compiled from comprehensive analyses of peer-reviewed literature and focuses on the quantitative interaction of **SB-633825** with its targets, the experimental methodologies used for these determinations, and the relevant signaling pathways.

Executive Summary

SB-633825 is a potent, ATP-competitive inhibitor primarily targeting a small subset of protein kinases. Its principal targets have been identified as Tyrosine-protein kinase receptor TIE-2, Serine/threonine-protein kinase 10 (LOK/STK10), and Breast tumor kinase (BRK/PTK6). The inhibitory activity of **SB-633825** against these kinases underlies its potential effects on cellular processes such as angiogenesis and cell proliferation. This document outlines the specific binding affinities, detailed experimental protocols for kinase inhibition assays, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Targets of SB-633825

The primary targets of **SB-633825** are the protein kinases TIE2, LOK, and BRK. It acts as an ATP-competitive inhibitor for these enzymes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of **SB-633825** against its primary targets has been quantified by determining the half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

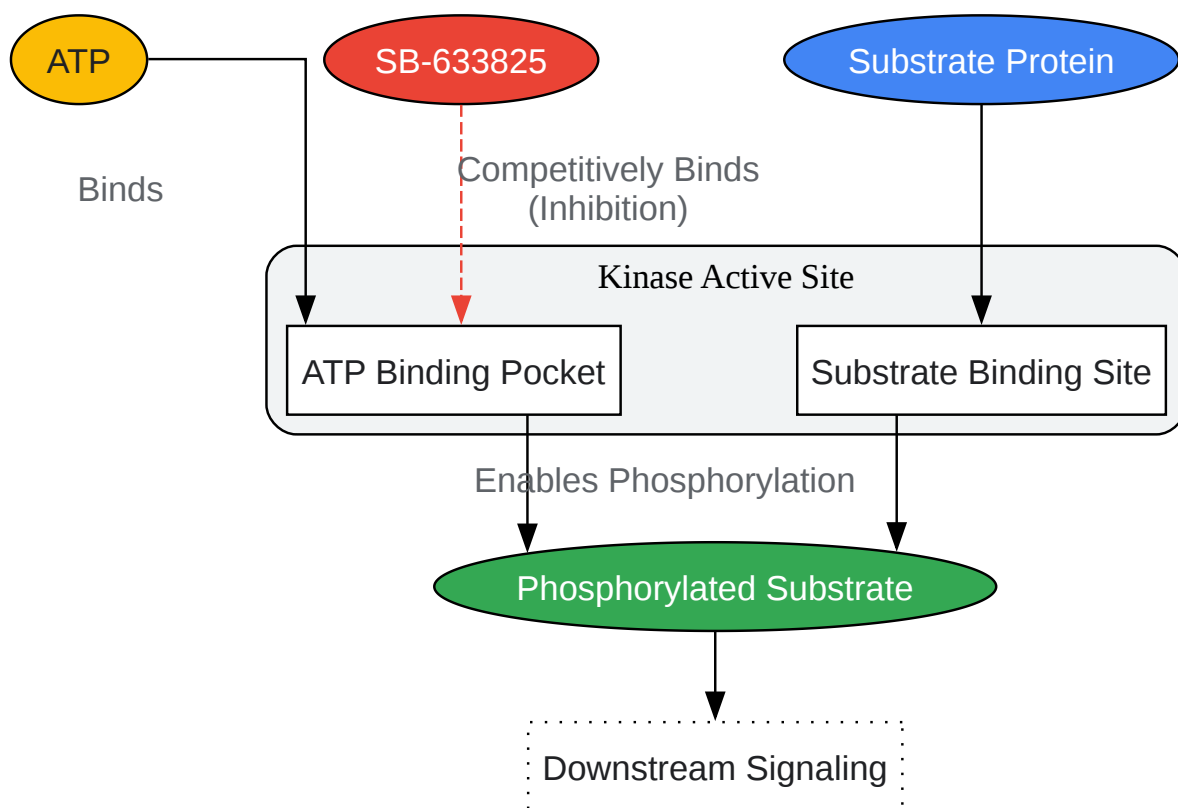
Target Kinase	Alternative Name(s)	IC ₅₀ (nM)
TIE2	TEK	3.5
LOK	STK10	66
BRK	PTK6	150

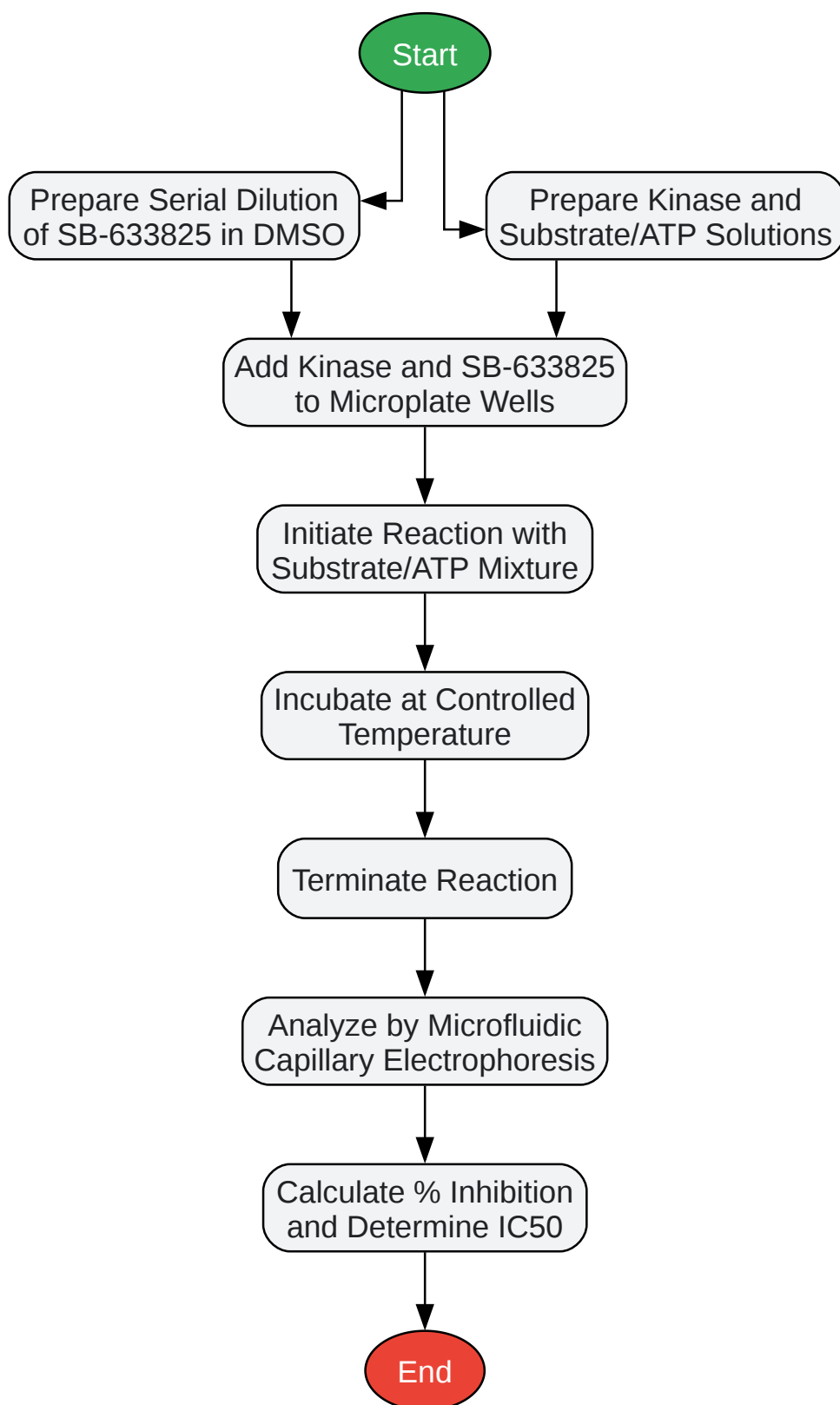
Table 1: IC₅₀ values of **SB-633825** against its primary kinase targets.

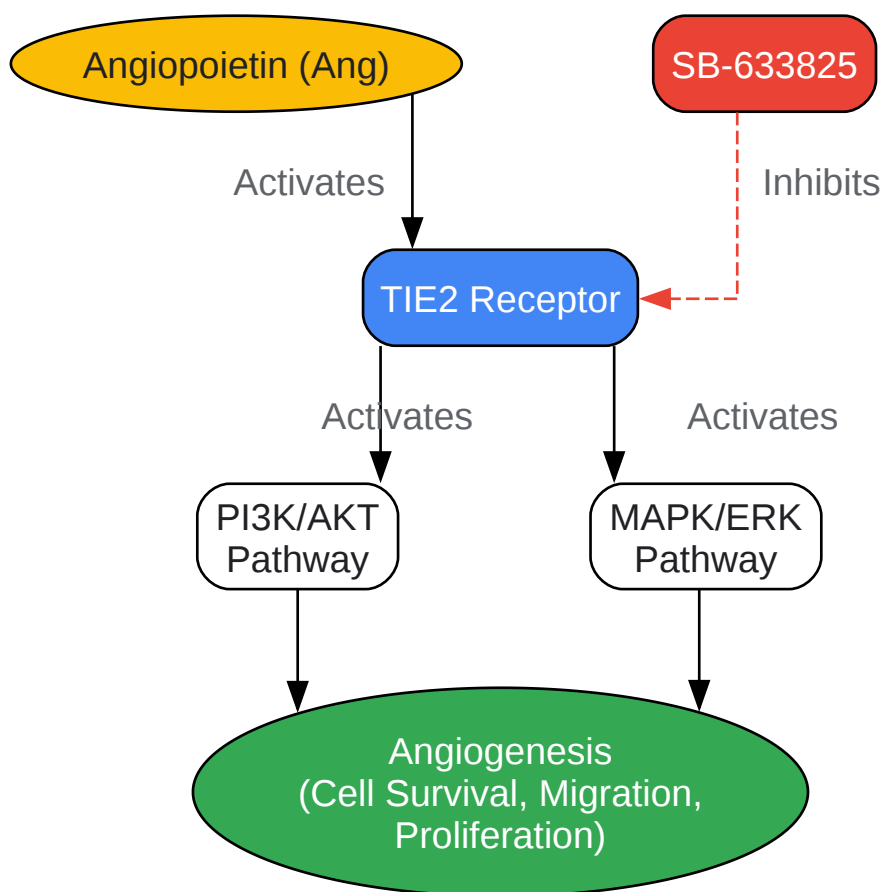
At a concentration of 0.1 μ M, **SB-633825** has been shown to inhibit the maximal activity of LOK to 44% and TIE2 to 75%.

Mechanism of Action

SB-633825 functions as an ATP-competitive inhibitor.^[1] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase's active site. By occupying this site, **SB-633825** prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream substrate proteins. This inhibition of kinase activity disrupts the signaling pathways controlled by TIE2, LOK, and BRK.







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References

- 1. Technology [nanosyn.com]
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